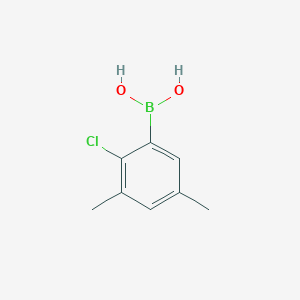

(2-Chloro-3,5-dimethylphenyl)boronic acid

CAS No.: 1451391-50-6

Cat. No.: VC5119731

Molecular Formula: C8H10BClO2

Molecular Weight: 184.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451391-50-6 |

|---|---|

| Molecular Formula | C8H10BClO2 |

| Molecular Weight | 184.43 |

| IUPAC Name | (2-chloro-3,5-dimethylphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3 |

| Standard InChI Key | RXDUWKGWESJHII-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1Cl)C)C)(O)O |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀BClO₂ | |

| Molecular Weight | 184.43 g/mol | |

| Boiling Point | 350.0±52.0°C at 760 mmHg | |

| Exact Mass | 184.046 g/mol | |

| LogP | 0.636 | |

| PSA | 40.46 Ų |

Applications in Organic Synthesis

(2-Chloro-3,5-dimethylphenyl)boronic acid is predominantly employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. In these reactions, the boronic acid acts as a nucleophilic partner, reacting with aryl halides in the presence of a palladium catalyst to generate biaryl structures. For example, coupling with 4-bromoanisole would yield a chloro-dimethyl-substituted biphenyl ether, a scaffold prevalent in liquid crystal materials .

Additionally, the compound’s chlorine substituent offers a site for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions could replace the chlorine atom with amines or alkoxides, enabling the synthesis of diversely substituted aromatic systems. This dual reactivity—boronic acid coupling and halogen substitution—makes it a versatile intermediate in medicinal chemistry for constructing drug candidates .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Avoid eating, drinking, or smoking during use |

| H315: Skin irritation | Wear protective gloves/clothing |

| H319: Eye irritation | Use eye/face protection |

| H335: Respiratory irritation | Use ventilation or respiratory protection |

Recent Research and Future Directions

Recent advancements in boronic acid chemistry have highlighted the potential of (2-Chloro-3,5-dimethylphenyl)boronic acid in materials science. Its incorporation into metal-organic frameworks (MOFs) has been explored for gas storage applications, leveraging the boron-oxygen bonds’ ability to coordinate with metal ions . In drug discovery, derivatives of this compound are being investigated as protease inhibitors, capitalizing on the boronic acid’s ability to form reversible covalent bonds with enzyme active sites .

Future research may focus on optimizing its synthetic accessibility and exploring novel catalytic systems to enhance its reactivity in cross-coupling reactions. Additionally, environmental fate studies are needed to assess its biodegradation pathways and ecotoxicological impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume